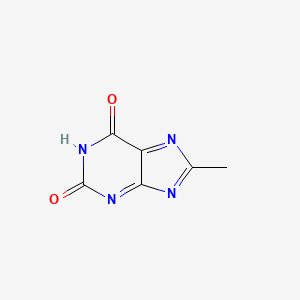
Hydroxyl methyl purine-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. It is part of the methylxanthine class of compounds, which includes well-known substances like caffeine, theophylline, and theobromine. These compounds are known for their stimulating effects on the central nervous system and their use in various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 8-Methylxanthine can be synthesized through various chemical reactions involving xanthine as a starting material. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 8-Methylxanthine often involves the extraction and purification from natural sources such as tea leaves, coffee beans, and cacao. Supercritical carbon dioxide fluid extraction is a modern method used to recover methylxanthines from these natural sources .
化学反応の分析
Types of Reactions: 8-Methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uric acid derivatives.
Reduction: Reduction reactions can convert it back to xanthine.
Substitution: Methylation and other substitution reactions can modify its structure to produce different methylxanthine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for methylation reactions.
Major Products:
Oxidation: Uric acid derivatives.
Reduction: Xanthine.
Substitution: Various methylxanthine derivatives.
科学的研究の応用
8-Methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of purine derivatives and their interactions with other molecules.
Biology: Research on 8-Methylxanthine helps in understanding the metabolism of purines and their role in cellular processes.
Industry: It is used in the production of pharmaceuticals and as a stimulant in various food products.
作用機序
8-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This leads to increased levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase enzymes, which in turn results in bronchodilation and other physiological effects . The compound also affects calcium levels and gamma-aminobutyric acid (GABA) neurotransmission .
類似化合物との比較
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulating effects and widespread use in beverages.
Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Uniqueness: 8-Methylxanthine is unique in its specific methylation pattern, which influences its pharmacological properties and interactions with biological targets. Unlike caffeine, which has three methyl groups, 8-Methylxanthine has only one, affecting its potency and duration of action .
特性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
8-methylpurine-2,6-dione |
InChI |
InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12) |
InChIキー |
NJIJTHZZRSKVRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=O)NC(=O)C2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
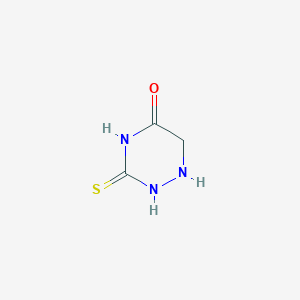
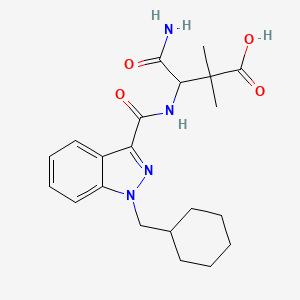
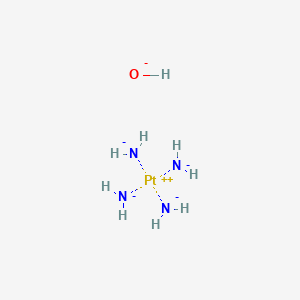
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
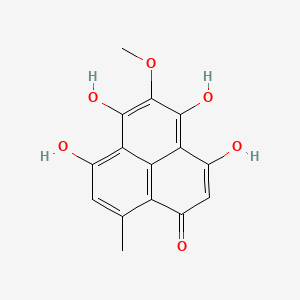
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)

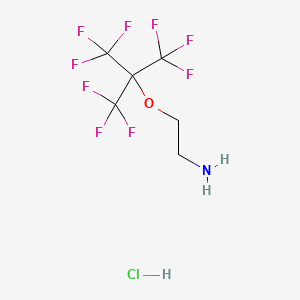
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
